molecular formula C21H16N2O2S B2456977 4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide CAS No. 326882-99-9

4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide

Cat. No.: B2456977
CAS No.: 326882-99-9
M. Wt: 360.43
InChI Key: OIGDGIVYDGDGPI-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide typically involves a condensation reaction between 9-anthracene carboxaldehyde and a suitable amine, such as benzenesulfonamide. This reaction is often catalyzed by an acid and carried out in an ethanolic medium. The general reaction scheme is as follows :

  • Dissolve 9-anthracene carboxaldehyde and benzenesulfonamide in ethanol.
  • Add a catalytic amount of acid (e.g., hydrochloric acid) to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine (Schiff base) group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits antimicrobial, anticancer, and antioxidant activities.

    Medicine: Potential therapeutic agent for treating cancer and infectious diseases.

    Industry: Utilized in the development of sensors and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-((Anthracen-9-ylmethylene)amino)-N-(pyridin-2-yl)benzenesulfonamide: A similar Schiff base ligand with a pyridine moiety.

    Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another Schiff base compound with a methoxyphenyl group.

Uniqueness

4-((Anthracen-9-ylmethylene)amino)benzenesulfonamide is unique due to its specific combination of the anthracene and benzenesulfonamide moieties, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit a wide range of biological activities makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-(anthracen-9-ylmethylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c22-26(24,25)18-11-9-17(10-12-18)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDGIVYDGDGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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